Deamino-NADPH
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Overview
Description
Deamino-NADPH is a derivative of nicotinamide adenine dinucleotide phosphate (NADPH), which plays a crucial role in various biochemical processes. It is a coenzyme involved in redox reactions, acting as a reducing agent in anabolic reactions such as lipid and nucleic acid synthesis. This compound is particularly significant in cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deamino-NADPH typically involves the modification of NADPH by removing the amino group. This can be achieved through chemical reactions that involve specific reagents and conditions. One common method is the use of deamination agents that selectively remove the amino group from NADPH, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Deamino-NADPH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its oxidized counterpart, Deamino-NADP+.
Reduction: It can act as a reducing agent in biochemical reactions, donating electrons to other molecules.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific pH and temperature ranges .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield Deamino-NADP+, while reduction reactions result in the formation of reduced substrates .
Scientific Research Applications
Deamino-NADPH has a wide range of applications in scientific research, including:
Chemistry: It is used as a coenzyme in various enzymatic reactions, facilitating the study of redox processes.
Biology: this compound is involved in cellular metabolism and energy production, making it a valuable tool in studying metabolic pathways.
Medicine: It is used in research related to oxidative stress and its impact on diseases such as cancer and neurodegenerative disorders.
Industry: This compound is utilized in industrial processes that require redox reactions, such as the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
Deamino-NADPH exerts its effects by acting as a reducing agent in biochemical reactions. It donates electrons to other molecules, facilitating redox reactions that are essential for cellular metabolism. The molecular targets of this compound include various enzymes involved in metabolic pathways, such as glucose-6-phosphate dehydrogenase and glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide (NADH): Similar to Deamino-NADPH, NADH is involved in redox reactions but lacks the phosphate group.
Nicotinamide adenine dinucleotide phosphate (NADPH): The parent compound of this compound, NADPH contains an amino group that is absent in this compound.
Deamido-NAD+: Another derivative of NAD+, Deamido-NAD+ lacks the amino group and is involved in similar biochemical processes
Uniqueness
This compound is unique due to its specific structure, which lacks the amino group present in NADPH. This structural difference affects its reactivity and interaction with enzymes, making it a valuable tool for studying specific biochemical pathways and reactions .
Properties
Molecular Formula |
C21H29N6O18P3 |
---|---|
Molecular Weight |
746.4 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N6O18P3/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35)/t10-,11-,13?,14-,15+,16-,20-,21-/m1/s1 |
InChI Key |
UNDVWKVJVYWKSE-RAKBMXRGSA-N |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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